Clopidogrel besylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZIJKLLBDXNFV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225441 | |
| Record name | Clopidogrel besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744256-69-7 | |
| Record name | Clopidogrel besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744256-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744256697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(S)-alpha-(2-chlorophenyl)-6,7-dihydrothieno [3,2-c]pyridine-5-(4H) acetate.benzene sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL9VGG8BHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Manufacturing Processes of Clopidogrel Besylate
Novel Synthetic Routes for Clopidogrel (B1663587) Base and Salt Forms
The synthesis of clopidogrel has evolved significantly, with numerous routes developed to enhance yield, purity, and cost-effectiveness. derpharmachemica.comresearchgate.net Many of these methods initially produce a racemic mixture of clopidogrel, which then requires separation of the desired (S)-enantiomer from the inactive (R)-enantiomer. thieme-connect.comresearchgate.net
Strecker Synthesis Approaches
The Strecker synthesis is a prominent method for preparing α-amino acids and their derivatives, and it has been adapted for clopidogrel synthesis. derpharmachemica.comchemistryjournal.net This approach typically involves a three-component reaction between an aldehyde (o-chlorobenzaldehyde), an amine (4,5,6,7-tetrahydrothieno[3,2-c]pyridine), and a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). derpharmachemica.comchemistryjournal.net
One documented route starts with the condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride with sodium cyanide to yield the α-aminonitrile intermediate, 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. derpharmachemica.comchemistryjournal.net This intermediate is then converted to the corresponding amide, which is subsequently esterified to produce racemic clopidogrel. derpharmachemica.com An improved process allows for the in situ conversion of the aminonitrile to the amide, achieving a 92% yield over the two steps. derpharmachemica.com To circumvent the use of highly toxic cyanide sources, TMSCN has been introduced as a safer alternative. chemistryjournal.net
A notable asymmetric Strecker reaction has been developed using [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. thieme-connect.comresearchgate.net This method produces a diastereomerically pure aminonitrile hydrochloride, which, after cleavage of the auxiliary and hydrolysis of the nitrile, yields enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, a key precursor for (S)-clopidogrel. thieme-connect.comresearchgate.net
Enantioselective Synthesis Methodologies
Enantioselective synthesis aims to directly produce the desired (S)-enantiomer of clopidogrel, bypassing the need for resolving a racemic mixture. organic-chemistry.org One such approach involves a molybdenum-catalyzed regio- and enantioselective allylic amination of branched allylic carbonates. organic-chemistry.org This method utilizes a chiral Schiff base ligand with a molybdenum catalyst, offering a cost-effective and environmentally friendly alternative to traditional heavy metal catalysts. organic-chemistry.org The reaction demonstrates high yields (up to 96%), excellent enantioselectivity (>99% ee), and high regioselectivity. organic-chemistry.org
Another enantioselective strategy employs a PTC (Phase Transfer Catalysis) catalyzed alkaline hydrolysis of the key intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. researchgate.net This process, combined with an effective kinetic resolution, has been successfully scaled up to a 50-kg pilot test. researchgate.net
An alternative enantioselective process involves the reaction of (+)-2-chlorophenylglycine with an activated form of 2-thiophene ethanol (B145695), followed by cyclization with formaldehyde (B43269) to yield (S)-clopidogrel. google.com
Intra-molecular Cyclization Reactions
A novel process for the synthesis of the clopidogrel base involves the intramolecular cyclization of Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino) acetate (B1210297) intermediate using dioxalane. researchgate.net This method leads to the formation of the clopidogrel base, which can then be resolved and converted to the desired salt form. researchgate.net
Another route involves the reaction of (S)-o-chlorobenzene glycine (B1666218) methyl ester with methyl acrylate, followed by an intramolecular condensation and subsequent reactions to form an intermediate that undergoes decarboxylation and cyclization in an acidic condition to yield the clopidogrel free base. google.com
Chiral Resolution Techniques (e.g., L-Camphorsulfonic Acid)
Chiral resolution is a widely used industrial method to separate the enantiomers of clopidogrel. researchgate.net This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which have different physical properties, such as solubility, allowing for their separation.
L-(-)-camphorsulfonic acid (CSA) is a commonly employed resolving agent for racemic clopidogrel. derpharmachemica.comquickcompany.in The process involves reacting racemic clopidogrel with L-CSA in a suitable solvent, such as acetone (B3395972) or a mixture of dichloromethane (B109758) and acetone. derpharmachemica.com The dextrorotatory clopidogrel camphorsulfonate salt, which corresponds to the desired (S)-enantiomer, precipitates out of the solution and can be isolated by filtration. derpharmachemica.comquickcompany.in This method can yield (S)-clopidogrel camphorsulfonate with a chiral purity of over 99%. derpharmachemica.comquickcompany.in
The isolated (S)-clopidogrel camphorsulfonate is then treated with a base, such as sodium carbonate or sodium bicarbonate, to liberate the (S)-clopidogrel free base. derpharmachemica.comgoogle.com The free base is subsequently converted to the desired pharmaceutically acceptable salt, like clopidogrel besylate. google.com
Optimization of Industrial Manufacturing Processes
One improved process describes the racemization of methyl (R)(-) alpha-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate, an isomeric impurity formed during synthesis. google.com Another approach involves the racemization of an amide intermediate using a base. google.com
Process optimization also involves simplifying workup procedures. For instance, in the Strecker synthesis route, isolating the solid amide intermediate directly from the reaction mixture significantly simplifies the process. derpharmachemica.com Furthermore, converting the amide to racemic clopidogrel before resolution, rather than resolving the amide intermediate itself, has been found to be an effective strategy. derpharmachemica.com
The choice of solvents and reaction conditions is also critical. For example, in the chiral resolution with L-camphorsulfonic acid, the use of acetone and specific temperature control are crucial for achieving high yield and purity. derpharmachemica.com
Impurity Formation During Synthesis and Strategies for Control
During the synthesis of clopidogrel, several impurities can be formed at various stages, which can affect the purity and safety of the final product. researchgate.net Understanding the formation pathways of these impurities is essential for developing effective control strategies.
A study identified six potential related substances formed during clopidogrel manufacturing. researchgate.net These include an amide impurity, a dialkylated amine, an N-methyl compound, and mono- and di-hydroxymethyl compounds. researchgate.net
The formation of the dialkylated amine impurity occurs due to a competitive di-substitution reaction. researchgate.net Its formation can be controlled by using a weaker base, such as dipotassium (B57713) hydrogen phosphate (B84403). researchgate.net The N-methyl derivative can form from an acid-catalyzed Eschweiler-Clarke methylation reaction in the presence of formic acid, which can be an oxidative degradation by-product in the formaldehyde solution. researchgate.net Controlling the formic acid content in the formaldehyde is therefore crucial. researchgate.net
Other impurities can arise from competitive reactions with formaldehyde, leading to mono- and di-substitution on the thiophene (B33073) ring. researchgate.net The formation of these impurities is thermodynamically controlled and increases with temperature. researchgate.net Therefore, careful control of reaction temperature is necessary to minimize their formation. researchgate.net
Regioisomeric Impurities
Regioisomeric impurities are molecules that have the same molecular formula as clopidogrel but differ in the arrangement of atoms. Clopidogrel-related compound B is a significant regioisomeric impurity found in clopidogrel bisulfate. sci-hub.se
Table 1: Regioisomeric Impurity of Clopidogrel
| Impurity Name | Structure |
| Clopidogrel Regioisomer (Related Compound B) |
Iminium Impurities
Iminium impurities are a notable class of impurities formed during the manufacturing and degradation of clopidogrel. The principal oxidative impurity is identified as a clopidogrel iminium species, which can be formed through peroxide degradation. sci-hub.seacs.org This impurity was initially isolated from degradation products using laborious preparative High-Performance Liquid Chromatography (HPLC). sci-hub.se
The structure of this principal oxidation impurity was characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium, with a molecular weight of 320 amu. researchgate.net Research has led to the development of a straightforward, single-step synthesis for this iminium impurity with a 70% yield, avoiding the need for preparative HPLC isolation. sci-hub.seacs.org Further studies have investigated the formation of a halogenated endo-iminium product under certain oxidative conditions. researchgate.net
Table 2: Iminium Impurity of Clopidogrel
| Impurity Name | Structure |
| Clopidogrel Iminium Impurity |
Other Process-Related Impurities
A variety of other impurities can be generated during the synthesis of this compound. These can include unreacted starting materials, intermediates, or byproducts from unintended side reactions. The control of genotoxic impurities is particularly important, and processes have been developed to produce this compound with these impurities below the threshold of toxicological concern. google.com
Forced degradation studies have shown that clopidogrel can degrade under acidic and basic hydrolysis conditions, as well as under heat stress, leading to the formation of Impurity A (the carboxylic acid metabolite). Hydrolysis of the ester group in clopidogrel is a known degradation pathway. chem-soc.si
During process development, several other related substances have been identified. researchgate.net The pathways for the formation of these impurities have been described to establish control strategies during manufacturing. researchgate.net
Table 3: Other Process-Related Impurities of Clopidogrel
| Impurity Code/Name | Description |
| Impurity A | Carboxylic acid metabolite of clopidogrel. |
| Impurity C | The (R)-enantiomer of clopidogrel. researchgate.net |
| Amide Compound | An impurity identified during process development. researchgate.net |
| Dialkylated Amine | An impurity identified during process development. researchgate.net |
| N-methyl Compound | An impurity identified during process development. researchgate.net |
| Monohydroxymethyl Compound | An impurity identified during process development. researchgate.net |
| Dihydroxymethyl Compound | An impurity identified during process development. researchgate.net |
| Sulfonic Acid Compound | An impurity identified during process development. researchgate.net |
| Genotoxic Impurities | Impurities that can be formed during salt formation with benzenesulfonic acid. google.com |
| Hydrolyzed Products | Result from the chemical degradation of clopidogrel salts. chem-soc.si |
Molecular Pharmacology and Biochemical Mechanisms of Action
Prodrug Bioactivation Pathway and Metabolite Formation
Clopidogrel (B1663587), as administered, is an inactive compound that undergoes a sequential two-step oxidative process primarily in the liver to become pharmacologically active. pharmgkb.orgahajournals.org This bioactivation is essential for its antiplatelet effects.
Role of Cytochrome P450 (CYP) Enzymes in Oxidation Steps
The conversion of clopidogrel to its active form is heavily reliant on the cytochrome P450 (CYP) enzyme system. fda.govncats.io Several CYP isoenzymes are implicated in the two critical oxidation steps. In the initial conversion of clopidogrel, in-vitro studies have identified the involvement of CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.gov The subsequent oxidation step involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4. pharmgkb.orgnih.gov
Notably, CYP2C19 plays a substantial role in both oxidative steps, while CYP3A4 is a significant contributor to the second step. pharmgkb.orgnih.govresearchgate.net The involvement of multiple CYP enzymes highlights the complexity of clopidogrel's metabolism. Genetic variations in these enzymes, particularly CYP2C19, can lead to significant inter-individual differences in the formation of the active metabolite and, consequently, in the drug's antiplatelet effect. pharmgkb.orgahajournals.org
Table 1: Cytochrome P450 Enzymes Involved in Clopidogrel Bioactivation
| Metabolic Step | Involved CYP Enzymes |
|---|---|
| Step 1: Clopidogrel to 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP3A5 pharmgkb.orgnih.goveuropa.eu |
| Step 2: 2-oxo-clopidogrel to Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4 pharmgkb.orgnih.gov |
Formation of the 2-Oxo-Clopidogrel Intermediate
The first oxidative step in the bioactivation of clopidogrel results in the formation of an intermediate metabolite known as 2-oxo-clopidogrel. pharmgkb.orgnih.govresearchgate.net This conversion is a critical prerequisite for the subsequent generation of the active compound. bmj.com The formation of 2-oxo-clopidogrel is catalyzed by several CYP450 enzymes, including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.gov This intermediate is a thiolactone metabolite, formed through the monooxygenation of clopidogrel's thiophene (B33073) ring. acs.orgnih.gov
Generation of the Active Thiol Metabolite
Following its formation, 2-oxo-clopidogrel undergoes a second P450-dependent oxidative step. acs.orgnih.gov This process involves the opening of the thiolactone ring, leading to the formation of a reactive sulfenic acid intermediate, which is then reduced to the active thiol metabolite. acs.org The active metabolite contains a reactive thiol group which is crucial for its pharmacological activity. pharmgkb.orgnih.gov The enzymes CYP3A4, CYP2C9, CYP2C19, and CYP2B6 are all capable of producing the active metabolite from 2-oxo-clopidogrel. nih.gov
Target Interaction and Signaling Cascades
The therapeutic effect of clopidogrel is achieved through the specific interaction of its active metabolite with a key receptor on the surface of platelets, leading to the inhibition of platelet aggregation.
Irreversible P2Y12 ADP Receptor Antagonism
The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor, a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface. pharmgkb.orgfda.govncats.ionih.gov This binding is covalent, forming a disulfide bridge between the thiol group of the active metabolite and a cysteine residue on the P2Y12 receptor. pharmgkb.orgwikipedia.org This irreversible antagonism prevents ADP from binding to its receptor, thereby blocking ADP-mediated platelet activation and subsequent aggregation. fda.govncats.iofda.gov By inhibiting the P2Y12 receptor, clopidogrel effectively blocks the amplification of platelet activation signals initiated by ADP and other agonists. ncats.iofda.gov Because this inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the affected platelet, which is approximately 7 to 10 days. ncats.ionih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Clopidogrel besylate |
| 2-oxo-clopidogrel |
| Active thiol metabolite |
| Carboxylic acid derivative |
| Adenosine diphosphate (ADP) |
Covalent Binding to Cysteine Residues (Cys17, Cys270) of P2Y12 Receptor
The active metabolite of clopidogrel possesses a reactive thiol group that forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor. academie-sciences.frmdpi.comresearchgate.net This irreversible binding specifically targets the receptor, rendering it nonfunctional for the remainder of the platelet's lifespan, which is approximately 7 to 10 days. researchgate.netncats.ionih.gov
Initial research suggested the formation of a disulfide bridge with cysteine residues located in the first extracellular loop of the P2Y12 receptor. academie-sciences.frmdpi.com More specifically, studies have pointed to the involvement of Cys17 and Cys270 as the key cysteine residues that form this covalent bond. This interaction effectively blocks the binding of ADP to the receptor, thereby inhibiting platelet activation. academie-sciences.frresearchgate.net
Table 1: Key Cysteine Residues in P2Y12 Receptor Targeted by Clopidogrel's Active Metabolite
| Cysteine Residue | Location on P2Y12 Receptor | Role in Clopidogrel Action |
| Cys17 | First Extracellular Loop | Forms a covalent disulfide bond with the active metabolite. academie-sciences.fr |
| Cys270 | Not explicitly defined in provided context | Forms a covalent disulfide bond with the active metabolite. researchgate.net |
Downstream Signaling Modulation (e.g., Adenylate Cyclase Inhibition, cAMP-dependent Protein Kinase Activity, VASP Phosphorylation)
The P2Y12 receptor is a G protein-coupled receptor (GPCR) linked to the inhibitory Gαi subunit. nih.govtandfonline.com When ADP binds to the P2Y12 receptor, it triggers the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylate cyclase. nih.gov The inhibition of adenylate cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov
A reduction in cAMP levels results in decreased activity of cAMP-dependent protein kinase (also known as Protein Kinase A or PKA). nih.govresearchgate.net PKA is responsible for the phosphorylation of various intracellular proteins, including the vasodilator-stimulated phosphoprotein (VASP). nih.govnih.gov Therefore, by inhibiting the P2Y12 receptor, clopidogrel prevents the ADP-mediated decrease in cAMP, leading to maintained or increased levels of phosphorylated VASP (P-VASP). nih.govnih.govfrontiersin.org The level of VASP phosphorylation is closely correlated with the inhibition of platelet activation. nih.gov
Table 2: Downstream Signaling Effects of Clopidogrel
| Signaling Molecule/Process | Effect of P2Y12 Activation by ADP | Effect of Clopidogrel |
| Adenylate Cyclase | Inhibition | No inhibition |
| Cyclic Adenosine Monophosphate (cAMP) | Decreased levels | Maintained or increased levels nih.gov |
| cAMP-dependent Protein Kinase (PKA) | Decreased activity | Maintained or increased activity nih.gov |
| Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation | Decreased | Maintained or increased nih.govnih.govfrontiersin.org |
Inhibition of GPIIb/IIIa Complex Activation
The final common pathway for platelet aggregation is the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor complex. wikipedia.orgbioline.org.br The activation of the P2Y12 receptor by ADP is a critical step in the signaling cascade that leads to the conformational change and activation of the GPIIb/IIIa complex. ncats.ionih.govfda.gov
By blocking the P2Y12 receptor, clopidogrel disrupts this signaling pathway, thereby preventing the subsequent activation of the GPIIb/IIIa complex. ncats.ionih.govfda.govrxlist.com This inhibition prevents fibrinogen from binding to the GPIIb/IIIa receptors on adjacent platelets, which is the crucial step for forming platelet aggregates. bioline.org.brahajournals.org Studies have shown that clopidogrel treatment significantly reduces the expression of activated GPIIb/IIIa receptors on platelets. nih.gov
Molecular Mechanisms Beyond P2Y12 Receptor (e.g., potential interaction with other G-receptors)
While the primary mechanism of clopidogrel is the irreversible inhibition of the P2Y12 receptor, there is some speculation about its potential effects on other receptors. The active metabolite of clopidogrel contains a reactive thiol group, which could theoretically interact with cysteine residues present in other G protein-coupled receptors. nih.gov
However, studies investigating the effects of clopidogrel on other platelet ADP receptors, such as the P2Y1 receptor, have shown that clopidogrel's action is specific to the P2Y12 receptor. nih.govashpublications.org Research has indicated that clopidogrel does not affect P2Y1-mediated calcium mobilization. nih.gov Some studies have explored whether clopidogrel could have effects independent of the vascular P2Y12 receptor, suggesting potential actions on other P2Y receptor subtypes in the vasculature, but this remains an area of ongoing investigation. nih.gov It has been shown that stimulation of the P2Y12 receptor can lead to Gi-independent signaling pathways, such as the activation of RhoA and Rho-kinase, which are involved in actin cytoskeleton reorganization. nih.gov Whether clopidogrel's inhibition of P2Y12 affects these Gi-independent pathways is not fully elucidated.
Pharmacokinetics and Biotransformation Studies Pre Clinical and Mechanistic Focus
Absorption Mechanisms (e.g., Transporter Involvement)
Following oral administration, clopidogrel (B1663587) is rapidly absorbed from the intestine. pharmgkb.orgwikipedia.org It is estimated that at least 50% of an oral dose is absorbed, based on urinary excretion data of its metabolites. drugbank.comnih.gov The absorption of clopidogrel can be influenced by the presence of food, with one study noting a 57% decrease in the area under the curve (AUC) of the active metabolite when taken with a meal. drugbank.com
Distribution Patterns and Protein Binding
Once absorbed, clopidogrel is rapidly distributed throughout the body. nih.gov Both clopidogrel and its main circulating inactive metabolite are highly bound to human plasma proteins, at approximately 98% and 94%, respectively. drugbank.comwikipedia.orgfda.gov This binding is reversible and does not become saturated at concentrations up to 100 mcg/mL in vitro. wikipedia.orgfda.gov The extensive protein binding plays a crucial role in the distribution of the drug in the blood and tissues. ptfarm.pl Albumin is the primary drug-binding protein in plasma. drugbank.comptfarm.pl The apparent volume of distribution of clopidogrel is large, estimated to be around 39,240 ± 33,520 liters, indicating extensive tissue distribution. drugbank.com
Interestingly, the inactive carboxylic acid metabolite, which is present in high concentrations, can displace the active metabolite from its binding sites on plasma proteins. nih.gov This displacement could potentially increase the free concentration of the active metabolite, thereby enhancing its antiplatelet effect. nih.gov
Metabolic Pathways and Enzyme Kinetics
Clopidogrel undergoes extensive first-pass metabolism in the liver, with two main pathways. drugbank.comfda.gov The major pathway, accounting for about 85% of the absorbed dose, involves hydrolysis by esterases to form an inactive carboxylic acid derivative. nih.govdovepress.comnih.govjst.go.jp The remaining 15% is converted into its active metabolite through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes. nih.govdovepress.comjst.go.jpjacc.org
The initial step in the bioactivation of clopidogrel is the formation of an intermediate metabolite, 2-oxo-clopidogrel. pharmgkb.orgnih.govjst.go.jp This is followed by a second oxidative step that converts 2-oxo-clopidogrel into the active thiol metabolite. pharmgkb.orgnih.govjst.go.jp
Quantitative Contribution of Specific CYP Isoenzymes
Several CYP isoenzymes are involved in the two-step bioactivation of clopidogrel. pharmgkb.orgnih.gov
For the first step, the formation of 2-oxo-clopidogrel, in vitro studies have identified the following contributions from different CYP isoenzymes:
CYP2C19: 44.9% drugbank.comnih.gov
CYP1A2: 35.8% drugbank.comnih.gov
CYP2B6: 19.4% drugbank.comnih.gov
For the second step, the conversion of 2-oxo-clopidogrel to the active metabolite, the contributions are:
CYP3A4: 39.8% drugbank.comnih.gov
CYP2B6: 32.9% drugbank.comnih.gov
CYP2C19: 20.6% drugbank.comnih.gov
CYP2C9: 6.79% drugbank.comnih.gov
| Metabolic Step | CYP Isoenzyme | Quantitative Contribution (%) |
|---|---|---|
| Formation of 2-oxo-clopidogrel | CYP2C19 | 44.9 |
| CYP1A2 | 35.8 | |
| CYP2B6 | 19.4 | |
| Formation of Active Metabolite from 2-oxo-clopidogrel | CYP3A4 | 39.8 |
| CYP2B6 | 32.9 | |
| CYP2C19 | 20.6 | |
| CYP2C9 | 6.79 |
Metabolite Identification and Characterization
The metabolism of clopidogrel results in several metabolites, with only one being the active compound responsible for its antiplatelet effect. nih.govresearchgate.net
Inactive Carboxylic Acid Derivative (SR26334): This is the major circulating metabolite, formed by the hydrolysis of clopidogrel by carboxylesterase 1 (CES1). nih.govfrontiersin.org It accounts for approximately 85% of the absorbed dose. nih.govjst.go.jp
2-oxo-clopidogrel: This is an inactive intermediate metabolite formed during the first step of the CYP-mediated bioactivation pathway. pharmgkb.orgnih.govjst.go.jp
Active Thiol Metabolite (R-130964 or H4): This is the pharmacologically active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. nih.govfrontiersin.org It is a thiol-containing compound and is highly unstable. thieme-connect.comguidetopharmacology.org The metabolism of 2-oxo-clopidogrel can result in several stereoisomers, with the H4 isomer being identified as the active form. pharmgkb.orgmdpi.com
Hydrolysis by Esterases
The vast majority of an absorbed clopidogrel dose is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to an inactive carboxylic acid metabolite. nih.govfda.govjst.go.jpfrontiersin.orgresearchgate.net This hydrolytic pathway represents a significant inactivation route for clopidogrel, diverting it from the bioactivation cascade. jst.go.jp CES1 is also capable of hydrolyzing the intermediate metabolite, 2-oxo-clopidogrel, and the active metabolite itself, further contributing to their inactivation. nih.govjst.go.jpfrontiersin.org Inhibition of CES1 has been shown to enhance the formation of 2-oxo-clopidogrel. jst.go.jp
Sulfoxidation and Tetrahydropyridine (B1245486) Oxidation
The bioactivation of clopidogrel involves the oxidation of its thiophene (B33073) ring. hres.camdpi.comresearchgate.net More specifically, the second step of activation involves a P450-dependent oxidation of the thiolactone metabolite (2-oxo-clopidogrel). nih.govnih.gov This leads to the formation of a thiolactone sulfoxide (B87167), which is a reactive intermediate. nih.gov The hydrolytic opening of this sulfoxide results in a sulfenic acid that is subsequently reduced to the active thiol metabolite. mdpi.comnih.gov Oxidation of the tetrahydropyridine ring has also been described as one of the metabolic pathways for clopidogrel. hres.ca
Pharmacodynamic Investigations Pre Clinical and Mechanistic Focus
In Vitro and Ex Vivo Platelet Aggregation Assays
The antiplatelet activity of clopidogrel (B1663587) is quantifiable through various laboratory methods that assess platelet function. These assays are crucial for understanding the compound's efficacy at a cellular level.
In vitro and ex vivo platelet aggregation assays consistently demonstrate the inhibitory effect of clopidogrel's active metabolite. Light Transmittance Aggregometry (LTA) is a widely used method to measure the extent of platelet aggregation in response to agonists like ADP. nih.gov Studies using LTA show that clopidogrel significantly reduces platelet aggregation. For instance, in patients with acute coronary syndrome (ACS), clopidogrel treatment resulted in a notable reduction in platelet aggregation induced by both ADP and thrombin receptor agonist peptide (TRAP). jacc.org
Another specific assay, which measures the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), is used to directly assess the extent of P2Y12 receptor inhibition by clopidogrel. nih.govnih.gov
Research comparing different salt forms of clopidogrel has shown that clopidogrel besylate provides a similar inhibition of platelet reactivity to that of clopidogrel bisulphate and clopidogrel hydrochloride. Furthermore, ex vivo studies in patients on dual antiplatelet therapy have quantified the impact of clopidogrel on various platelet activation markers. jacc.org
Interactive Table 1: Effect of Clopidogrel on Platelet Aggregation and Activation Markers
| Parameter | Agonist | Pre-Treatment | Post-Clopidogrel | Absolute Reduction | Percent Reduction |
|---|---|---|---|---|---|
| Platelet Aggregation | 10 μmol/l ADP | 52% | 29.4% | 22.6% | 44% |
| Platelet Aggregation | 10 μmol/l TRAP | 77% | 55.7% | 21.3% | 28% |
| P-selectin Expression | 10 μmol/l ADP | 45% | 29.4% | 15.6% | 35% |
| P-selectin Expression | 10 μmol/l TRAP | 72% | 46.9% | 25.1% | 35% |
| Soluble CD40L | - | - | - | - | 27% |
| Soluble P-selectin | - | - | - | - | 15% |
Data derived from a study on patients with acute coronary syndrome. jacc.org
Cellular and Molecular Responses in Animal Models
Animal models have been instrumental in elucidating the cellular and molecular mechanisms underlying the therapeutic effects of clopidogrel beyond simple platelet aggregation inhibition. These studies provide insights into the drug's role in complex pathological processes like atherosclerosis.
In a rabbit model of atherosclerosis, treatment with clopidogrel significantly retarded the progression of atherosclerotic lesions. nih.gov This effect was associated with a marked reduction in the expression of key inflammatory molecules. Specifically, clopidogrel treatment decreased levels of P-selectin, intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and monocyte chemotactic protein-1 (MCP-1) in both serum and the vascular wall. nih.govnih.gov Among the drugs tested (clopidogrel, aspirin (B1665792), and atorvastatin), clopidogrel demonstrated the most potent anti-inflammatory action. nih.gov
Similarly, in ApoE-deficient mice, a well-established model for atherosclerosis research, clopidogrel has been shown to significantly reduce the formation of atherosclerotic lesions and diminish the associated inflammatory response. nih.gov The mechanism involves the P2Y12 receptor, as its depletion on the vessel wall also leads to reduced atherosclerotic lesions. nih.gov These findings underscore that the benefits of clopidogrel extend to modulating the inflammatory components of vascular disease.
Beyond vascular effects, studies in rats and mice have revealed that P2Y12 receptors are also expressed in bone and bone marrow. nih.gov Prolonged treatment with clopidogrel was found to affect bone homeostasis, decreasing osteoblast numbers and bone formation, while increasing adipocytes within the bone marrow, suggesting a role for the P2Y12 receptor in bone cell differentiation. nih.gov
Interactive Table 2: Effect of Clopidogrel on Inflammatory Markers in a Rabbit Atherosclerosis Model
| Treatment Group | Atherosclerosis Progression | P-selectin Levels | ICAM-1 Levels | VCAM-1 Levels | MCP-1 Levels |
|---|---|---|---|---|---|
| Placebo | Significant Progression | High | High | High | High |
| Clopidogrel | Significant Reduction | Decreased | Decreased | Decreased | Decreased |
| Aspirin | Significant Reduction | Decreased | Decreased | Decreased | Decreased |
| Atorvastatin | Significant Reduction | Decreased | Decreased | Decreased | Decreased |
Clopidogrel showed the most powerful reduction in inflammatory factors compared to aspirin and atorvastatin. nih.gov
Dose-Response Relationships at the Molecular and Cellular Level
The inhibitory effect of clopidogrel on platelet aggregation is dose-dependent. fda.gov Following oral administration, inhibition of ADP-induced platelet aggregation can be observed within hours, with the level of inhibition increasing with the dose. Repeated daily doses lead to a steady-state level of inhibition, which is typically reached between three to seven days. fda.gov At a standard maintenance dose, the average inhibition of ADP-induced platelet aggregation is between 40% and 60%. fda.gov
The dose-response relationship is fundamentally linked to the concentration of clopidogrel's active metabolite. However, this relationship is not linear across all dose ranges. Studies have shown that while increasing the clopidogrel dose does lead to higher plasma concentrations of the active metabolite, the increase is not always proportional, suggesting a potential saturation of intestinal absorption or metabolic pathways at very high doses. nih.govahajournals.org
The response to a given dose of clopidogrel exhibits significant interindividual variability. nih.govahajournals.org This variability is largely explained by genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2C19, which is crucial for the metabolic activation of clopidogrel. nih.govfda.gov Individuals with reduced-function CYP2C19 alleles produce less of the active metabolite, resulting in diminished platelet inhibition and a shifted dose-response curve compared to individuals with fully functional enzymes. dovepress.com This genetic influence is a key determinant of the molecular and cellular response to clopidogrel.
Interactive Table 3: Dose-Dependent Inhibition of Platelet Aggregation
| Dosing | Onset of Inhibition | Steady State | Average Inhibition at Steady State (75 mg/day) |
|---|---|---|---|
| Single Oral Dose | Within 2 hours | N/A | N/A |
| Repeated 75 mg/day | Day 1 | Day 3 to Day 7 | 40% - 60% |
Data based on ADP-induced platelet aggregation. fda.gov
Competitive vs. Irreversible Inhibition Dynamics
The pharmacodynamic effect of clopidogrel is characterized by the irreversible inhibition of its target, the P2Y12 receptor. jddtonline.infooup.com Clopidogrel is a prodrug that is metabolized into an active metabolite containing a reactive thiol group. jddtonline.infooup.com This active metabolite forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor. oup.com This covalent and irreversible binding means that the platelet is inhibited for the remainder of its lifespan, which is approximately 7 to 10 days. nih.gov The recovery of normal platelet function is therefore not due to the dissociation of the drug but rather depends on the rate of platelet turnover. nih.gov
While the action of the active metabolite on the P2Y12 receptor is irreversible, the concept of competitive inhibition is relevant to the metabolic activation of clopidogrel itself. As a prodrug, clopidogrel requires biotransformation by hepatic cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP3A4, to become active. nih.govclinmedjournals.org When other drugs that are also substrates for these enzymes are administered concurrently, they can act as competitive inhibitors. nih.govmdpi.com For example, certain proton pump inhibitors (like omeprazole) and statins (like atorvastatin) are metabolized by the same CYP pathways. clinmedjournals.orgmdpi.comahajournals.org They can compete with clopidogrel for the active site of the enzyme, which can lead to reduced formation of clopidogrel's active metabolite and consequently, a diminished antiplatelet effect. nih.govmdpi.com The interaction with omeprazole (B731), for instance, has been described as both competitive and mechanism-based (a form of irreversible inhibition) at the level of the CYP2C19 enzyme. mdpi.com
In contrast to the irreversible nature of its active form, the parent clopidogrel compound and its main inactive metabolite bind reversibly to human plasma proteins. fda.gov
Pharmacogenomics and Interindividual Variability in Metabolism
Genetic Polymorphisms of CYP2C19 and Other Relevant Enzymes
The biotransformation of clopidogrel (B1663587) is a two-step oxidative process primarily mediated by hepatic CYP enzymes. ahajournals.orgthoracickey.com While several CYP enzymes are involved, including CYP1A2, CYP2B6, CYP2C9, CYP3A4, and CYP3A5, CYP2C19 is the most critical enzyme in both activation steps. mdpi.comnih.govingentaconnect.com Genetic polymorphisms in the CYP2C19 gene are the most significant and consistently reported factors contributing to variability in clopidogrel response. um.edu.mtplos.org
In vitro studies have delineated the contributions of various enzymes, with CYP2C19 accounting for approximately 45% of the first metabolic step and 21% of the second. ahajournals.org Other enzymes like CYP1A2 and CYP2B6 also participate in the initial step, while CYP2B6, CYP2C9, and CYP3A4 are involved in the second step. mdpi.comnih.gov However, the clinical impact of polymorphisms in these other enzymes on clopidogrel's pharmacokinetics and pharmacodynamics has not been as clearly established as for CYP2C19. nih.gov
Loss-of-Function Alleles (e.g., CYP2C192, 3)
The most extensively studied genetic variants are the loss-of-function (LOF) alleles of CYP2C19, primarily 2 (rs4244285) and 3 (rs4986893). ahajournals.orgcsic.es These alleles result in the production of nonfunctional or degraded enzymes, leading to impaired metabolism of clopidogrel. ahajournals.org
The CYP2C19*2 allele is the most common LOF variant and involves a splicing defect. ahajournals.orgahajournals.org Its frequency varies among different ethnic populations, being more prevalent in East and South Asians (around 30%) compared to individuals of European or African descent (around 15-18%). ahajournals.orgum.edu.mt
The CYP2C19*3 allele, which creates a premature stop codon, is less common in European and African populations but is found more frequently in East Asian populations (up to 7%). ahajournals.orgcsic.esahajournals.org
Together, the CYP2C19*2 and *3 alleles account for the vast majority (≥99%) of LOF alleles in multi-ethnic populations. ahajournals.org Carriers of these alleles exhibit reduced conversion of clopidogrel to its active metabolite, leading to decreased platelet inhibition. ahajournals.orgahajournals.org This diminished antiplatelet effect is associated with a higher risk of adverse cardiovascular events, particularly in patients undergoing percutaneous coronary intervention (PCI). nih.govahajournals.org
Gain-of-Function Alleles (e.g., CYP2C19*17)
In contrast to LOF alleles, the CYP2C19*17 allele (rs12248560) is associated with increased gene transcription and, consequently, enhanced enzyme activity. csic.esnih.gov Individuals carrying the *17 allele are often referred to as rapid or ultrarapid metabolizers and exhibit increased formation of the active metabolite of clopidogrel. csic.esahajournals.org
This enhanced metabolic capacity can lead to a greater antiplatelet effect. csic.es While this might offer better protection against thrombotic events, some studies have suggested a potential link between the *17 allele and an increased risk of bleeding complications. csic.esresearchgate.net However, the clinical implications for carriers of the *17 allele are not as definitively established as for LOF alleles, with some studies reporting conflicting results regarding clinical outcomes. mdpi.comahajournals.org
Impact on Active Metabolite Formation
The genetic makeup of an individual's CYP2C19 directly influences the plasma concentration of clopidogrel's active metabolite.
Loss-of-Function Alleles: Carriers of one or more CYP2C19 LOF alleles (*2 or *3) have significantly lower levels of the active metabolite. ahajournals.orgnih.gov A linear mixed-effects model analyzing data from multiple studies found that carrying either the *2 or *3 allele was associated with a 32% reduction in the area under the concentration-time curve (AUC) of the active metabolite. ahajournals.orgmdpi.com This reduction in active metabolite concentration directly translates to diminished platelet inhibition. ahajournals.orgnih.gov
Gain-of-Function Alleles: Conversely, individuals with the CYP2C19*17 allele demonstrate increased formation of the active metabolite, leading to enhanced platelet inhibition. csic.esahajournals.orgresearchgate.net
This genetically determined variability in active metabolite formation is a key mechanism underlying the interindividual differences in response to clopidogrel therapy.
Phenotypic Classification of Metabolizers
Based on their CYP2C19 genotype, individuals can be classified into different metabolizer phenotypes, which predict their response to clopidogrel. nih.govdntb.gov.uacsic.es
| Phenotype | Genotype Examples | Expected Clopidogrel Response |
| Ultrarapid Metabolizer | 17/17 | Increased platelet inhibition, potential for increased bleeding risk. csic.esahajournals.org |
| Rapid Metabolizer | 1/17 | Normal to increased platelet inhibition. csic.esahajournals.org |
| Extensive (Normal) Metabolizer | 1/1 | Normal platelet inhibition. csic.es |
| Intermediate Metabolizer | 1/2, 1/3, 2/17 | Reduced platelet inhibition. csic.esnih.gov |
| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly reduced platelet inhibition and efficacy. csic.esnih.gov |
The prevalence of these phenotypes varies across different populations. Poor metabolizers are found in approximately 2% of Caucasians, 4% of African Americans, and up to 14% of Chinese individuals. nih.gov Intermediate metabolizers are more common, with frequencies exceeding 40% in some Asian populations and around 20-30% in individuals of European or African descent. nih.gov
Pharmacogenomic Influence on Mechanistic Drug Interactions
Pharmacogenomic factors, particularly CYP2C19 status, can significantly influence drug-drug interactions with clopidogrel.
Concomitant use of drugs that inhibit CYP2C19 activity can further reduce the formation of clopidogrel's active metabolite, especially in individuals who are already intermediate or poor metabolizers. nih.govmdpi.com For example, proton pump inhibitors (PPIs) like omeprazole (B731) and esomeprazole (B1671258) are potent inhibitors of CYP2C19. mdpi.com When co-administered with clopidogrel, they can lead to a clinically significant reduction in its antiplatelet effect, particularly in carriers of CYP2C19 LOF alleles. mdpi.comjacc.org
Conversely, drugs that induce CYP2C19, such as rifampin, can increase the conversion of clopidogrel to its active metabolite, potentially enhancing its antiplatelet effect and increasing the risk of bleeding. thoracickey.comnih.gov Therefore, a patient's CYP2C19 genotype is a critical factor to consider when evaluating potential drug interactions with clopidogrel.
Drug Interactions at a Mechanistic Level
Enzyme Inhibition and Induction Studies (CYP-mediated Interactions)
The metabolic activation of clopidogrel (B1663587) is a two-step process. pharmgkb.org Initially, clopidogrel is oxidized to an intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. fda.gov Multiple CYP enzymes are involved, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6. fda.gov Interactions with drugs that affect these enzymes can alter the concentration of the active metabolite, thereby impacting platelet inhibition.
CYP2C19 plays a crucial role in both steps of clopidogrel's activation. pharmgkb.org Therefore, drugs that inhibit this enzyme can significantly reduce the formation of clopidogrel's active metabolite, leading to diminished antiplatelet effects. fda.gov
Omeprazole (B731) and Esomeprazole (B1671258) : These proton pump inhibitors (PPIs) are potent inhibitors of CYP2C19. medsafe.govt.nzihs.gov Co-administration with clopidogrel results in a significant reduction in the plasma concentration of the active metabolite. medsafe.govt.nz Studies have shown that omeprazole can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the active metabolite by 42% and 40%, respectively. medsafe.govt.nz This pharmacokinetic interaction translates to a clinically significant reduction in platelet inhibition. medsafe.govt.nzwww.gov.uk The interaction persists even when the drugs are administered 12 hours apart. medsafe.govt.nzjwatch.org Due to this interaction, the concomitant use of clopidogrel with omeprazole or esomeprazole is generally discouraged. rxlist.comjwatch.org
Fluoxetine (B1211875) : This selective serotonin (B10506) reuptake inhibitor (SSRI) is also a known inhibitor of CYP2C19. nih.govdrugs.com Co-administration of fluoxetine with clopidogrel has been shown to lower the AUC and Cmax of clopidogrel's active metabolite by 20.6% and 25.3%, respectively. nih.gov This reduction in active metabolite exposure can lead to decreased antiplatelet activity. nih.gov Therefore, caution is advised, and alternative medications may be considered. drugs.com
Table 1: Effect of CYP2C19 Inhibitors on Clopidogrel's Active Metabolite
| Inhibitor | Effect on Active Metabolite Cmax | Effect on Active Metabolite AUC | Reference |
|---|---|---|---|
| Omeprazole | ↓ 42% | ↓ 40% | medsafe.govt.nz |
| Fluoxetine | ↓ 25.3% | ↓ 20.6% | nih.gov |
Data derived from pharmacokinetic studies in healthy subjects.
CYP3A4 is another key enzyme involved in the metabolic activation of clopidogrel, particularly in the second step of converting 2-oxo-clopidogrel to the active metabolite. academie-sciences.fr Strong inhibitors of CYP3A4 can, therefore, decrease the antiplatelet effect of clopidogrel. thoracickey.com
Ketoconazole (B1673606) : A potent inhibitor of CYP3A4, ketoconazole has been shown to significantly reduce the formation of clopidogrel's active metabolite and decrease platelet inhibition in healthy subjects. thoracickey.comjacc.org In vitro studies demonstrated that ketoconazole has a strong inhibitory effect on clopidogrel biotransformation. nih.gov
Erythromycin and Clarithromycin (B1669154) : These macrolide antibiotics are also inhibitors of CYP3A4. thoracickey.compharmacytimes.com Studies have indicated that they can decrease the antiplatelet activity of clopidogrel. thoracickey.com In vitro experiments have shown that clarithromycin impairs clopidogrel's biotransformation and antiplatelet effect almost as effectively as ketoconazole. nih.gov
An important and distinct interaction involves a major, yet inactive, metabolite of clopidogrel: clopidogrel acyl glucuronide. While approximately 85% of a clopidogrel dose is hydrolyzed into an inactive carboxylic acid derivative, this derivative can be further metabolized into clopidogrel acyl glucuronide. thoracickey.comecrjournal.com This glucuronide metabolite has been identified as a potent, time-dependent inhibitor of CYP2C8. nih.govnih.govdntb.gov.ua
This is a mechanism-based inactivation, where the glucuronide metabolite covalently binds to the CYP2C8 enzyme, rendering it non-functional. nih.gov This interaction is significant because it means clopidogrel, through its metabolite, can act as the perpetrator of a drug-drug interaction, affecting the clearance of other drugs that are substrates of CYP2C8, such as repaglinide (B1680517). droracle.airesearchgate.net Co-administration of clopidogrel has been shown to increase the plasma concentration of repaglinide substantially. nih.govresearchgate.net
Table 2: Kinetic Parameters of CYP2C8 Inhibition by Clopidogrel Acyl Glucuronide
| Parameter | Value | Reference |
|---|---|---|
| Ki (inactivation constant) | 9.9 µM | nih.gov |
| kinact (maximal rate of inactivation) | 0.047 min-1 | nih.gov |
Data from in vitro studies.
In contrast to inhibitors, drugs that induce the activity of CYP enzymes can increase the metabolic activation of clopidogrel, potentially enhancing its antiplatelet effect. dovepress.com CYP inducers often affect multiple enzymes. dovepress.com For instance, rifampin, a known inducer of both CYP3A4 and CYP2C19, has been shown to increase the responsiveness to clopidogrel. thoracickey.comjacc.org This is attributed to the increased production of the clopidogrel active metabolite, leading to a greater blockade of the P2Y12 receptor. thoracickey.com
Transporter-Mediated Interactions (e.g., P-glycoprotein)
The intestinal absorption of clopidogrel can be limited by the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govingentaconnect.com P-gp actively pumps clopidogrel out of enterocytes back into the intestinal lumen, thereby reducing its oral bioavailability. ecrjournal.com
In vitro studies using Caco-2 cells, a model for the intestinal barrier, have demonstrated that inhibiting P-gp can increase the absorptive flux of clopidogrel by up to nine-fold. nih.gov This suggests that co-administration of drugs that inhibit P-gp could potentially increase clopidogrel's plasma concentration and, subsequently, the concentration of its active metabolite. ingentaconnect.com However, the clinical relevance of this interaction may be limited, as the high doses of clopidogrel used in practice might saturate the P-gp transporter, diminishing the impact of inhibitors. ingentaconnect.com
Impact on Active Metabolite Concentrations and Platelet Inhibition in Pre-clinical Models
Pre-clinical studies, particularly those using in vitro models with human liver microsomes and platelets, have been instrumental in elucidating the mechanisms of these drug interactions. These models allow for the direct measurement of the formation of clopidogrel's active metabolite and the resulting inhibition of platelet aggregation.
For example, experiments using human liver microsomes have confirmed that at higher concentrations, CYP3A4 is the primary enzyme responsible for clopidogrel's biotransformation, while CYP2C19's contribution is more significant at lower concentrations. nih.gov These studies have also quantified the inhibitory potency of various drugs. Ketoconazole was shown to be a very potent inhibitor of both clopidogrel biotransformation and the subsequent platelet inhibition in this system. nih.gov
Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate and predict the effects of these interactions. A PBPK model successfully predicted the impact of CYP2C19 genetic variations on the pharmacokinetics of both clopidogrel and its active metabolite. nih.gov Furthermore, this model was validated by accurately predicting the drug-drug interaction with dronedarone, a moderate CYP3A4 inhibitor. nih.gov These pre-clinical models are crucial for understanding and anticipating the clinical consequences of drug interactions with clopidogrel besylate.
Analytical Chemistry and Characterization of Clopidogrel Besylate
Chromatographic Methods for Quantification and Purity Assessment
Chromatography is a cornerstone for the analysis of clopidogrel (B1663587), offering high sensitivity and selectivity for separating the compound from its impurities and other substances. ajpaonline.com These methods are essential for both quality control of the bulk drug and its formulations, as well as for bioanalytical studies. ajpaonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely utilized technique for the analysis of clopidogrel. ajpaonline.comtandfonline.com This is largely due to its high precision, sensitivity, and selectivity. ajpaonline.com RP-HPLC is suitable for routine quality control analysis because it is a simple, fast, and accurate method. analis.com.my The drug is practically insoluble in water at a neutral pH, which makes RP-HPLC an appropriate method for its analysis. analis.com.my
Various HPLC methods have been developed and validated for determining clopidogrel, often in combination with other drugs like aspirin (B1665792) or atorvastatin. researchgate.netnih.gov These methods typically use a C8 or C18 stationary phase column and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). analis.com.myresearchgate.netekb.eg Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 247 nm. analis.com.myekb.egresearchgate.net The retention time for clopidogrel varies depending on the specific chromatographic conditions but is generally short, allowing for rapid analysis. analis.com.myjaptronline.com
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C18 (250 × 4.6 mm, 5 µm) | Acetonitrile : Phosphate buffer (pH 4.0) (68:32) | 1.0 | 220 | 3.847 | analis.com.my |
| Nucleosil C8 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate buffer (pH 3.0) (55:45 v/v) | 1.0 | 235 | Not Specified | scispace.comnih.gov |
| BDS Hypersil C18 (250mm × 4.6mm, 5µ) | Buffer (0.05M KH2PO4; pH 4.0) : Methanol (30:70 v/v) | 1.0 | 220 | 2.39 | japtronline.com |
| C18 column (250 × 4.6 mm, 5 µm) | 50 mM Potassium di-hydrogen Phosphate : Acetonitrile (75:25 v/v), pH 3.0 | 1.0 | 247 | 6.5 | researchgate.netresearchgate.net |
For applications requiring higher sensitivity, such as pharmacokinetic and bioequivalence studies in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. ajpaonline.comgraphyonline.com This technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. graphyonline.com
LC-MS/MS methods for clopidogrel are capable of achieving very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. graphyonline.com The analysis is typically performed using positive ion electrospray ionization (ESI) and monitoring specific mass transitions in the multiple reaction monitoring (MRM) mode. graphyonline.comresearchgate.net For instance, a common mass transition monitored for clopidogrel is m/z 322.1 → 212.1. graphyonline.comresearchgate.net The use of a deuterated internal standard, such as clopidogrel-d3 or clopidogrel-d4, is common to ensure accuracy and precision. researchgate.netnih.gov
| Column | Ionization Mode | Mass Transition (m/z) | Linear Range | LLOQ | Reference |
|---|---|---|---|---|---|
| C8 column | Positive ESI | 322/212 | 5 - 6000 pg/mL | 5 pg/mL | graphyonline.com |
| C18 column | Positive ESI | 322.2 --> 211.9 | 10 - 10000 pg/mL | 10 pg/mL | graphyonline.com |
| Zorbax SB-C8 | Positive ESI (MRM) | 322.1 → 212.1 | 10 - 10000 mg/mL | Not Specified | researchgate.net |
| Kromasil Eternity-2.5-C18-UHPLC | Positive ESI (MRM) | Not Specified | Not Specified | 10 pg/mL | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of clopidogrel in pharmaceutical dosage forms. tandfonline.comresearchgate.net This planar chromatography technique involves applying the sample as a band onto a silica (B1680970) gel 60F254 plate, which is then developed in a chamber with a suitable mobile phase. scispace.comjopcr.com
Quantification is achieved through densitometric scanning of the plates at a specific wavelength, typically in the UV region. scispace.comresearchgate.net For example, a method for the simultaneous estimation of clopidogrel and acetylsalicylic acid used a mobile phase of ethyl acetate (B1210297)–methanol–toluene–glacial acetic acid (5.0 + 1.0 + 4.0 + 0.1, v/v/v/v) with UV detection at 235 nm. scispace.comnih.gov Another validated HPTLC method used a mobile phase of hexane: methanol: chloroform: ammonia (B1221849) (16:2:1.5:0.5, v/v/v/v) with densitometric analysis at 254 nm, yielding a compact spot for clopidogrel with an Rf value of 0.65 ± 0.02. researchgate.net
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linear Range | Rf Value | Reference |
|---|---|---|---|---|---|
| Silica gel 60F254 | Ethyl acetate:Methanol:Toluene:Glacial acetic acid (5.0:1.0:4.0:0.1, v/v/v/v) | 235 | 400–1400 ng/spot | Not Specified | scispace.comnih.gov |
| Silica gel 60F-254 | Carbon tetrachloride:Ethyl acetate:Ammonia (5:0.3:0.2, v/v/v) | 230 | 300-1500 ng | Not Specified | jopcr.comresearchgate.net |
| Silica gel 60F-254 | Hexane:Methanol:Chloroform:Ammonia (16:2:1.5:0.5, v/v/v/v) | 254 | Not Specified | 0.65 ± 0.02 | researchgate.net |
Micellar Liquid Chromatography (MLC) is an environmentally friendly variant of RP-HPLC that utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration. nih.gov This technique can enhance the solubility of analytes and allow for the direct injection of biological fluids like urine without extensive sample pretreatment. researchgate.netwalshmedicalmedia.com
For the analysis of clopidogrel, MLC methods have been developed using surfactants such as sodium dodecyl sulphate (SDS) or polyoxyethylene 23 lauryl ether (Brij-35). nih.govresearchgate.netwalshmedicalmedia.com These methods are often used for the simultaneous determination of clopidogrel and co-administered drugs. researchgate.net One MLC method used a mobile phase of 0.15 M SDS, 10% n-propanol, and 0.3% triethylamine (B128534) in phosphoric acid at pH 3.0, with UV detection at 235 nm, to separate clopidogrel from its main degradation product. researchgate.net Another method for analyzing clopidogrel and rivaroxaban (B1684504) employed a mobile phase of 0.185 M SDS, 8% n-propanol, and 0.3% triethylamine at pH 4.0, also with UV detection at 235 nm. walshmedicalmedia.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are valuable for both the quantification and the structural characterization of clopidogrel besylate. ajpaonline.comtandfonline.com These techniques are generally simple, rapid, and cost-effective. ajpaonline.comsphinxsai.com
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative determination of clopidogrel in bulk and pharmaceutical dosage forms. tandfonline.comresearchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration (Beer's Law).
The wavelength of maximum absorbance (λmax) for clopidogrel can vary depending on the solvent used. researchgate.netbanglajol.info For instance, in 0.1 N HCl, a λmax of 219 nm has been reported. sphinxsai.com In a study using simulated nasal fluid, the absorption maxima was identified at 242 nm. researchgate.net Another study using methanol as the solvent reported a maximum absorbance at 203 nm. researchgate.net These methods are validated for linearity, accuracy, and precision as per ICH guidelines. banglajol.infoderpharmachemica.com
| Solvent | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|
| Simulated Nasal Fluid | 242 | 0.5 - 3 | researchgate.net |
| 0.1 N HCl | 219 | 10 - 30 | sphinxsai.com |
| Methanol | 360 (for Amlodipine Besylate) & 270 (for Clopidogrel) | 5 - 45 | derpharmachemica.com |
| Distilled Water | 225 | 10 - 60 | asianpubs.org |
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used for the qualitative and quantitative analysis of this compound. farmaceut.org These methods provide a molecular fingerprint by measuring the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. annlabmed.org
FTIR spectroscopy is particularly valuable for solid-state characterization of clopidogrel salts. researchgate.net The FTIR spectrum of pure clopidogrel bisulfate, a closely related salt, shows characteristic absorption bands. A strong band appears at approximately 1752 cm⁻¹, which is attributed to the C=O stretching vibration. researchgate.net Another significant band is observed around 3012 cm⁻¹, corresponding to the O-H stretching of the hydrogen sulfate (B86663) moiety. researchgate.net These characteristic peaks are crucial for identifying the functional groups present in the molecule and confirming the compound's identity.
Different polymorphic forms of clopidogrel salts exhibit distinct FTIR spectra, allowing for their differentiation. farmaceut.org These spectral differences arise from variations in the crystal lattice and intermolecular interactions, which affect the vibrational modes of the molecules. researchgate.net For instance, studies on clopidogrel hydrogen sulfate polymorphs (Form I and Form II) have demonstrated that FTIR can be used for their characterization. farmaceut.orgnih.gov
The compatibility of this compound with various excipients in pharmaceutical formulations can also be assessed using FTIR. asiapharmaceutics.info By comparing the spectrum of the mixture with the spectra of the individual components, any significant shifts or changes in the characteristic peaks can indicate potential chemical interactions.
Table 1: Characteristic FTIR Absorption Bands for Clopidogrel Salts
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O Stretch | ~1752 | researchgate.net |
| O-H Stretch (of counter-ion) | ~3012 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State NMR)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent, non-destructive technique for the structural and polymorphic analysis of this compound in its solid form. nih.govirispublishers.com Unlike solution NMR, ssNMR provides detailed information about the molecular structure, conformation, and packing in the crystalline state. researchgate.net This is particularly important as the physical properties of a drug can vary between different solid forms. researchgate.net
The analysis of ¹³C ssNMR spectra reveals significant differences between various clopidogrel salts, including the besylate form. researchgate.netresearchgate.net These variations in the spectra indicate differences in the chemical environment of individual carbon atoms within the molecule, which in turn suggests different molecular packing arrangements in the crystals of the various salts. researchgate.net
For example, ¹³C ssNMR spectra of clopidogrel hydrogensulfate polymorphs show distinct sets of signals, allowing for their clear identification. researchgate.net The differences in the aromatic region of the spectra can be attributed to different orientations of the chlorophenyl ring within the crystal lattice of each polymorph. researchgate.net This demonstrates the sensitivity of ssNMR to subtle conformational and packing differences.
The use of techniques like Magic Angle Spinning (MAS) is crucial in ssNMR to improve spectral resolution by averaging out anisotropic interactions that broaden the signals in the solid state. irispublishers.com When combined with Cross-Polarization (CP), the sensitivity of the measurement is also significantly enhanced. irispublishers.com This methodology has been successfully applied to verify the polymorphic form of clopidogrel hydrogensulfate present in commercial solid dosage forms, highlighting its utility in quality control and counterfeit drug identification. nih.gov
Thermal Analysis (DSC, TGA, HSM) for Polymorph Characterization
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM), are fundamental in characterizing the polymorphic forms of clopidogrel salts. farmaceut.orgnih.gov These methods provide information on the thermodynamic properties and thermal stability of the different crystalline structures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of clopidogrel hydrogen sulfate polymorphs reveals distinct melting endotherms. For instance, Form I exhibits a melting endotherm with a peak at 185.5°C, while Form II melts at a lower temperature, with a peak around 178.7°C. researchgate.net These differences in melting points are indicative of different crystal lattice energies. The endothermic events observed after melting are often attributed to thermal decomposition. farmaceut.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA curves for clopidogrel hydrogen sulfate polymorphs have shown no significant mass loss up to their melting points, indicating that they are anhydrous and non-solvated forms. farmaceut.org In a study of clopidogrel-picrate polymorphs, TGA was used to confirm the presence of an ethanol (B145695) molecule in one of the solvated forms by showing a mass loss corresponding to the theoretical mass of ethanol. mdpi.com
Hot Stage Microscopy (HSM) allows for the visual observation of a sample as it is heated. For clopidogrel hydrogen sulfate polymorphs, HSM has been used to confirm that no transitions occur after melting, supporting the DSC findings of decomposition at higher temperatures. farmaceut.org
Table 2: Thermal Analysis Data for Clopidogrel Hydrogen Sulfate Polymorphs
| Polymorph | DSC Melting Peak (°C) | Enthalpy of Fusion (kJ/mol) | TGA Finding | Reference |
| Form I | 185.5 | 33 ± 2 | Anhydrous, non-solvated | farmaceut.orgresearchgate.net |
| Form II | 178.7 | 35 ± 1 | Anhydrous, non-solvated | farmaceut.orgresearchgate.net |
X-Ray Powder Diffraction (XRPD) for Crystalline Form Identification
X-Ray Powder Diffraction (XRPD) is a primary and powerful technique for the identification and characterization of the crystalline forms of this compound. sciendo.comscielo.br It serves as a "fingerprint" for a specific crystalline phase, providing definitive information about its structure. researchgate.net
The XRPD pattern is unique for each polymorph, solvate, or salt of a compound. researchgate.net The diffraction pattern is generated by the constructive interference of X-rays scattered by the crystalline lattice, resulting in a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of a particular crystal structure. sciendo.com
Studies on clopidogrel bisulfate have demonstrated the utility of XRPD in distinguishing between its polymorphic forms, Form I and Form II. farmaceut.orgsciendo.com The two forms present different XRPD patterns, with unique peaks that allow for their unambiguous identification. sciendo.com For example, the absence of the most prominent reflections of Form II in a sample can confirm the presence of pure Form I. sciendo.com
XRPD is also crucial in stability studies to monitor any potential phase transformations of the active pharmaceutical ingredient during storage or manufacturing. sciendo.comresearchgate.net The technique can detect the conversion of a metastable form to a more stable form, which can impact the drug's bioavailability and efficacy. sciendo.com For instance, since Form II of clopidogrel bisulfate is more thermodynamically stable at room temperature, there is a potential for Form I to convert to Form II over time. sciendo.com XRPD is a suitable analytical tool to detect and quantify such transformations. sciendo.com
Table 3: Key XRPD Peaks for Identification of Clopidogrel Bisulfate Polymorphs
| Polymorph | Characteristic 2θ Peaks | Reference |
| Form I | Unambiguously identified by a unique set of peaks, with the absence of Form II peaks. | sciendo.com |
| Form II | Most intense peak located at 2θ = 21.69° and other prominent reflections in the 2θ region of 12-14°. | sciendo.com |
Bioanalytical Method Development and Validation for Pre-clinical Studies (e.g., in animal plasma)
The development and validation of sensitive and reliable bioanalytical methods are essential for pre-clinical pharmacokinetic studies of clopidogrel in animal plasma. researchgate.netinnovareacademics.in These methods are crucial for accurately measuring the concentration of the parent drug and its metabolites over time.
A common approach involves the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector, such as a PDA (Photodiode Array) or mass spectrometry (MS). researchgate.netinnovareacademics.in One such validated method for determining clopidogrel bisulfate in Wistar rat plasma utilized an Xterra C18 column with a mobile phase consisting of acetonitrile and a potassium dihydrogen orthophosphate buffer (pH 4.2) in a 75:25 v/v ratio. researchgate.netinnovareacademics.in Detection was carried out at 220 nm. researchgate.netinnovareacademics.in
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and includes evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netinnovareacademics.in
Linearity: The method for Wistar rat plasma demonstrated a linear calibration curve over a concentration range of 40-200 ng/mL with a correlation coefficient (r) of 0.999. researchgate.netinnovareacademics.in
Accuracy: The accuracy was confirmed by mean percent recovery values between 99.72% and 99.83%. researchgate.netinnovareacademics.in
Precision: The precision was found to be within acceptable limits. researchgate.netinnovareacademics.in
Specificity: The method showed good specificity, with no significant interference from endogenous plasma components at the retention time of clopidogrel. innovareacademics.in
For higher sensitivity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can be employed. A method developed for human plasma achieved a lower limit of quantification (LLOQ) of 1 pg/mL for both clopidogrel and its carboxylic acid metabolite. chromatographyonline.com In feline plasma, a validated method showed that clopidogrel and its active and inactive metabolites were stable for at least one week at room temperature and for nine months at -80°C. nih.gov
Table 4: Validation Parameters for a Bioanalytical RP-HPLC Method for Clopidogrel in Wistar Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 40-200 ng/mL | researchgate.netinnovareacademics.in |
| Correlation Coefficient (r) | 0.999 | researchgate.netinnovareacademics.in |
| Mean Percent Recovery | 99.72% - 99.83% | researchgate.netinnovareacademics.in |
| Retention Time | 2.838 min | researchgate.netinnovareacademics.in |
Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for assessing the stability of this compound in bulk form and in pharmaceutical formulations. These methods are designed to separate the intact drug from its potential degradation products, which may form under various stress conditions. asianjpr.comnih.gov
The development of such methods typically involves subjecting the drug to forced degradation studies as per ICH guidelines. nih.govresearchgate.net These stress conditions include exposure to acidic and basic hydrolysis, oxidation, thermal stress, and photolysis. nih.govresearchgate.netnih.gov
A common technique for this purpose is RP-HPLC. asianjpr.comnih.gov One developed stability-indicating RP-HPLC method for clopidogrel bisulfate utilized a C18 column with a mobile phase of water (pH 3.0, adjusted with orthophosphoric acid) and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 240 nm. asianjpr.com The method was validated for linearity, accuracy, and precision, with a correlation coefficient (r²) of 0.9996 over a concentration range of 45-120 µg/mL. asianjpr.com
Another stability-indicating HPTLC (High-Performance Thin-Layer Chromatography) method was developed using a solvent system of carbon tetrachloride, chloroform, and acetone (B3395972) (6:4:0.15, v/v/v). nih.gov The drug was found to degrade under acidic, basic, oxidative, and dry heat conditions, and the degradation products were well-resolved from the parent drug. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this HPTLC method were 40 ng and 120 ng per spot, respectively. nih.gov
These validated stability-indicating methods are essential for routine quality control and for determining the shelf-life of this compound products. asianjpr.com
Table 5: Summary of a Validated Stability-Indicating RP-HPLC Method for Clopidogrel Bisulfate
| Parameter | Details | Reference |
| Column | Princeton C18 (250x4.6mm, 5µ) | asianjpr.com |
| Mobile Phase | Water (pH 3.0) : Methanol (20:80 v/v) | asianjpr.com |
| Flow Rate | 1.0 mL/min | asianjpr.com |
| Detection Wavelength | 240 nm | asianjpr.com |
| Retention Time | 4.388 min | asianjpr.com |
| Linearity Range | 45-120 µg/mL | asianjpr.com |
| Correlation Coefficient (r²) | 0.9996 | asianjpr.com |
| Percentage Recovery | 99.72% - 101.09% | asianjpr.com |
Solid State Chemistry and Pharmaceutical Forms
Polymorphism of Clopidogrel (B1663587) Besylate
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical aspect of pharmaceutical development. While polymorphism is extensively documented for clopidogrel bisulfate, which exists in well-characterized Forms I and II, the available literature for clopidogrel besylate primarily distinguishes between a crystalline and an amorphous form. google.comsrce.hrjapsonline.com
A patent for this compound describes a distinct crystalline form, obtained by stirring the amorphous solid in solvents like diethyl ether or n-heptane. google.com This crystalline material is characterized by a melting point range of 124-132 °C. google.com Unlike the bisulfate salt, the specific designations of "Form I" and "Form II" are not typically applied to this compound in scientific literature. Studies comparing various clopidogrel salts by methods such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) confirm that this compound possesses a unique crystalline structure, distinct from the polymorphic forms of clopidogrel bisulfate. chem-soc.si
Crystallographic analysis provides definitive proof of a specific solid form. For this compound, techniques like X-ray Powder Diffraction (XRPD) and single-crystal X-ray diffraction have been used for characterization.
XRPD patterns for crystalline this compound show a unique set of diffraction peaks, confirming a different arrangement of molecules in its crystal lattice compared to other salts like the bisulfate or hydrochloride forms. chem-soc.si Single-crystal X-ray diffraction studies have also been performed, providing detailed structural information. One such study, comparing this compound with a deuterated analog, generated a computer model of its structure and determined specific bond lengths, such as the H₃C–O bond length of 1.466 Å. mdpi.com This level of analysis is fundamental to understanding the compound's three-dimensional structure and its relation to its physical properties.
Table 1: Characterization Data for this compound Solid Forms
| Solid Form | Characterization Method | Key Findings | Reference |
|---|---|---|---|
| Crystalline | Melting Point | 124-132 °C | google.com |
| Crystalline | X-ray Powder Diffraction (XRPD) | Shows a distinct diffraction pattern different from other clopidogrel salts. | chem-soc.si |
| Crystalline | Single-Crystal X-ray Diffraction | Confirmed molecular structure; H₃C–O bond length of 1.466 Å. | mdpi.com |
| Amorphous | Melting Point | 85-95 °C | google.com |
Interconversion studies for clopidogrel have largely focused on the transformation between Forms I and II of the bisulfate salt. For this compound, the relevant transformation is the conversion from the amorphous to the crystalline state. This process can be induced by stirring the amorphous form of this compound in a suitable solvent. google.com For instance, treating the amorphous solid with n-heptane or diethyl ether at room temperature facilitates its crystallization. google.com This conversion highlights the higher thermodynamic stability of the crystalline form compared to the amorphous state under these conditions.
Amorphous Forms and Their Characterization
An amorphous form of this compound has been successfully prepared and characterized. google.com Amorphous solids lack the long-range molecular order of crystalline materials, which can lead to different properties, such as potentially higher solubility.
The amorphous form of this compound can be prepared by reacting clopidogrel free base with benzenesulfonic acid in a suitable solvent, followed by the removal of the solvent under reduced pressure. google.com This form is characterized by a melting point range of 85 °C to 95 °C, which is significantly lower than that of its crystalline counterpart. google.com Characterization is typically performed using thermal analysis (DSC) and X-ray diffraction, where the absence of sharp peaks in the diffractogram confirms its amorphous nature. google.comgoogle.com
Impact of Solid Forms on Chemical Stability and Degradation Kinetics
The solid form of a drug can have a profound impact on its chemical stability and degradation profile. The primary reason for creating salt forms of clopidogrel is that the free base is unstable. tandfonline.com Different solid forms of a salt, such as crystalline versus amorphous, can also exhibit different stability profiles.
Detailed studies on the influence of humidity, temperature, and pH on the stability of clopidogrel bisulfate's polymorphic and amorphous forms have shown that degradation can be significant under stress conditions, particularly in the presence of moisture or alkaline environments. nih.govnih.gov While similarly exhaustive public data for this compound forms is less common, a single-crystal X-ray diffraction study suggested that a deuterated this compound analog would be more stable against esterase-mediated hydrolysis, indicating inherent stability in the besylate salt's ester group. mdpi.com The alkaline degradation of clopidogrel bisulfate has been found to follow first-order kinetics. nih.gov The degradation of clopidogrel is also sensitive to pH, with hydrolysis to its carboxylic acid metabolite being a key pathway, though this process is slow in acidic conditions at room temperature. nih.gov
Cocrystals and Other Solid-State Modifications
Cocrystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, benign molecule (a coformer) into the crystal lattice. allfordrugs.com This approach has been applied to clopidogrel, with studies reporting the formation of cocrystals of clopidogrel bisulfate with coformers like nicotinamide (B372718) and isonicotinamide. google.com These cocrystals were found to have improved stability and solubility compared to the original salt. google.com
However, a review of the available scientific literature does not show specific examples of cocrystals being formed with this compound. While cocrystal formation remains a viable strategy for modifying the solid-state properties of clopidogrel, its application to the besylate salt has not been documented in the surveyed sources.
Salt Forms Comparison (e.g., Besylate vs. Bisulfate)
The choice of salt form is a critical decision in drug development. Clopidogrel has been formulated with various counter-ions, with the bisulfate (or hydrogensulfate) and besylate salts being notable examples. tandfonline.com These different salts exhibit distinct physicochemical properties which can, in turn, affect their pharmaceutical performance.
Physicochemical studies have shown differences in thermal behavior and solubility. DSC analysis shows the melting point for clopidogrel bisulfate Form I to be around 185.5 °C and Form II to be around 181.7 °C, whereas this compound has a lower melting point. google.comchem-soc.si Solubility studies in various aqueous media indicated that this compound has slightly lower solubility compared to the polymorphic forms of clopidogrel bisulfate. chem-soc.si
Table 2: Comparison of Clopidogrel Salt Forms
| Property | This compound | Clopidogrel Bisulfate (Form I/II) | Reference |
|---|---|---|---|
| Melting Point | Crystalline: 124-132 °C | Form I: ~185.5 °C; Form II: ~181.7 °C | google.comchem-soc.si |
| Solubility | Slightly lower solubility compared to bisulfate forms. | Higher solubility compared to besylate form. | chem-soc.si |
| Bioequivalence | Considered bioequivalent based on pharmacokinetic and pharmacodynamic studies, though some intra-individual variability is noted. | nih.govresearchgate.net | |
| Pharmacokinetics (Parent Drug Cmax) | 5.2 ng/mL | 5.4 ng/mL | nih.gov |
| Pharmacokinetics (Parent Drug AUC₀₋t) | 10.1 ng·h/mL | 10.3 ng·h/mL | nih.gov |
Chemical Stability and Degradation Pathways of Clopidogrel Besylate
Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolysis)
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. Clopidogrel (B1663587) besylate has been subjected to a range of stress conditions as per the International Conference on Harmonization (ICH) guidelines. wjpls.orgijper.org
Acid and Base Hydrolysis: Clopidogrel besylate demonstrates significant degradation under both acidic and basic conditions. nih.govresearchgate.net In acidic media (e.g., 0.5N HCl), degradation is considerable, leading to the formation of its carboxylic acid derivative. sphinxsai.com Similarly, in basic conditions (e.g., 0.1N or 0.5N NaOH), substantial degradation occurs, also yielding the carboxylic acid derivative. sphinxsai.comwisdomlib.org Some studies indicate that degradation is more severe in basic environments compared to acidic ones. wisdomlib.orgwisdomlib.org The rate of hydrolysis is pH-dependent. google.comgoogle.com
Oxidation: Under oxidative stress, typically induced by hydrogen peroxide (H₂O₂), this compound also undergoes degradation. nih.gov Studies have shown the formation of specific oxidative degradation products. ijper.orgsphinxsai.com However, some research suggests that clopidogrel is relatively stable under certain oxidative conditions.
Thermal Degradation: Exposure to heat can lead to the degradation of this compound. nih.govwisdomlib.org Thermal studies have shown that while polymorphic and glassy amorphous forms are relatively resistant to temperature, the rubbery state of the drug degrades significantly at temperatures of 80°C and above. nih.govnih.gov Minor degradation under heat stress can lead to the formation of Impurity A. One study noted a decrease in the drug's availability to 77.17% after 30 minutes at 50°C. wisdomlib.org
Photolysis: The effect of light on this compound stability has been investigated. wisdomlib.orgeuropa.eu One study reported a decrease in availability to 92.45% after 30 minutes of UV light exposure. wisdomlib.org However, other studies have found it to be stable under photolytic conditions. The photodegradation can be influenced by relative humidity, with increased degradation at higher humidity levels. researchgate.net
The following table summarizes the findings from various forced degradation studies on this compound.
| Stress Condition | Reagent/Method | Observation | Reference(s) |
| Acid Hydrolysis | 0.5N HCl | Significant degradation | |
| 0.1N HCl | Minimal degradation | wisdomlib.org | |
| 0.5N HCl | Degradation observed | sphinxsai.com | |
| Base Hydrolysis | 0.5N NaOH | Significant degradation | |
| 0.1N NaOH | Significant degradation | sphinxsai.comwisdomlib.org | |
| Oxidation | 3.0% H₂O₂ | Stable | |
| 6.0% H₂O₂ | Two major degradation products formed | sphinxsai.com | |
| 2% v/v H₂O₂ | Degradation observed | actascientific.com | |
| Thermal | 60°C | Minor degradation, formation of Impurity A | |
| 105°C | Degradation observed | sphinxsai.com | |
| 80°C | Significant degradation in the rubbery state | nih.govnih.gov | |
| 50°C | 22.83% degradation after 30 minutes | wisdomlib.org | |
| Photolysis | UV light (254 nm) | Stable | sphinxsai.com |
| UV light | 7.55% degradation after 30 minutes | wisdomlib.org | |
| Sunlight | Degradation observed | nih.gov |
Identification and Elucidation of Degradation Products
Several degradation products of this compound have been identified and characterized using various analytical techniques.
Hydrolytic Degradation Products (e.g., Carboxylic Acid Derivative)
The primary product of hydrolytic degradation, under both acidic and basic conditions, is the corresponding carboxylic acid derivative. sphinxsai.comgoogle.com This occurs through the hydrolysis of the methyl ester group of the clopidogrel molecule. google.com This carboxylic acid derivative is chemically known as (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. ijper.orgijper.org
Oxidative Degradation Products (e.g., Impurity A, Iminium Impurity)
Oxidative degradation of this compound leads to the formation of several impurities. One of the identified products is Impurity A, which can also be formed under thermal stress. Other studies have reported the formation of two main oxidative degradation products, one of which is the N-oxide of the clopidogrel carboxylic acid. sphinxsai.com Further research has identified 2-(2-chlorophenyl)-2-oxoacetic acid and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) as products of oxidative degradation. ijper.orgijper.org
Chiral Conversion/Racemization (R-enantiomer formation)
Clopidogrel is the S-enantiomer, which is the biologically active form. ascendiacdmo.comnih.gov There is a possibility of chiral conversion to its inactive R-enantiomer. ascendiacdmo.comresearchgate.net This conversion can occur in liquid dosage forms and is considered a significant degradation pathway. ascendiacdmo.comdrug-dev.com Studies have shown that this chiral inversion can happen non-enzymatically in buffer solutions, although the process is slow. researchgate.net In an extemporaneously prepared oral suspension, minimal inversion (less than 2%) was observed over 60 days, regardless of storage at room temperature or under refrigeration. nih.gov
Kinetics of Degradation and Factors Influencing Stability (pH, Humidity, Temperature, Excipients)
The degradation of this compound follows specific kinetics and is influenced by several environmental factors.
Kinetics: The alkaline degradation of clopidogrel has been found to follow a first-order reaction. nih.gov One study determined the half-life (t₁/₂) of this reaction to be 6.42 hours and the reaction rate constant (K) to be 0.1080 mol/h. nih.gov In another study, the degradation in an acidic solution at 85°C showed that 17.8% of clopidogrel was transformed into its carboxylic acid derivative within 48 hours. nih.gov
pH: The stability of clopidogrel is pH-dependent. google.comgoogle.com It is more stable in acidic conditions compared to basic conditions. wisdomlib.org The solubility is also pH-dependent, being freely soluble at pH 1.2 but markedly lower at higher pH values like 4.5 and 6.8. mdpi.com
Humidity: Humidity plays a significant role in the degradation of this compound, especially in the solid state. nih.govnih.gov Degradation increases with rising relative humidity (RH). researchgate.net Polymorphic and amorphous forms are stable at 0% RH but show increased degradation at 75% RH and 85% RH, with the amorphous form being more susceptible. nih.gov The presence of moisture can lead to the generation of hydrolyzed products. researchgate.net
Temperature: Temperature is a critical factor affecting stability. While polymorphic forms and the glassy amorphous form are resistant to temperature, the rubbery state of amorphous clopidogrel degrades significantly at temperatures of 80°C and above. nih.govnih.gov No degradation was observed for any form at 40°C and 60°C at 0% RH. nih.gov
Excipients: The interaction between clopidogrel and excipients can influence its stability. The presence of certain excipients can either stabilize or destabilize the drug.
Mechanism of Decomposition Postulation
The primary mechanism of decomposition for this compound is hydrolysis of the ester group, which leads to the formation of the inactive carboxylic acid metabolite. google.commdpi.com This hydrolytic pathway is a key factor in its degradation. google.com In the solid state, the mechanism of decomposition can be influenced by the crystalline form of the drug. researchgate.net For instance, the degradation pathways of amorphous, polymorph I, and polymorph II forms can differ under stress conditions. researchgate.net Oxidative degradation involves the formation of N-oxides and fragmentation of the molecule. ijper.orgsphinxsai.com Chiral inversion proceeds via a non-enzymatic pathway, likely through the formation of an intermediate that allows for the change in stereochemistry at the chiral center. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers chemically distinguish clopidogrel besylate from other clopidogrel salts (e.g., bisulfate) in preclinical studies?
- Methodological Answer : Use X-ray crystallography to compare bond lengths and structural stability. For example, the deuterated benzylic methyl ester in this compound exhibits a shorter D3C-O bond length (1.448 Å) compared to the H3C–O bond in bisulfate (1.466 Å), indicating enhanced metabolic stability . Additionally, high-performance liquid chromatography (HPLC) with mass spectrometry can differentiate salt forms based on molecular weight and fragmentation patterns.
Q. What study designs are appropriate for evaluating bioequivalence between generic this compound and the original formulation?
- Methodological Answer : Randomized, open-label, crossover studies in healthy cohorts are optimal. For instance, a study in Greek populations compared platelet inhibition rates and adverse event profiles using standardized assays (e.g., light transmission aggregometry). Ensure sample homogeneity (e.g., age, gender) and statistical power calculations to detect non-inferiority margins (e.g., 10% difference in efficacy) .
Q. How should researchers design clinical trials to assess this compound’s efficacy in secondary cardiovascular prevention?
- Methodological Answer : Adopt a multicenter, double-blind RCT framework with composite endpoints (e.g., recurrent stroke, myocardial infarction). Include stratification for covariates like CYP2C19 genotype to account for metabolic variability. Reference the Cochrane Collaboration’s guidelines for meta-analyses, which emphasize dose-response adjustments and rare-event data handling .
Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in early-phase trials?
- Methodological Answer : Focus on AUC (area under the curve), Cmax, and tmax in plasma samples. Use stable isotope-labeled analogs to track metabolite formation (e.g., active thiol derivative). Validate assays via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in meta-analyses comparing this compound combination therapies (e.g., aspirin vs. monotherapy)?
- Methodological Answer : Apply network meta-analysis (NMA) to rank therapies by efficacy/safety. For example, a 2025 Cochrane review used NMA to reconcile conflicting RCT data on clopidogrel-aspirin regimens in ischemic stroke, adjusting for heterogeneity via random-effects models. Sensitivity analyses should exclude studies with high risk of bias (e.g., unblinded trials) .
Q. What experimental approaches validate the metabolic stability of deuterated this compound analogs?
- Methodological Answer : Conduct in vitro hydrolysis assays with human esterases and compare degradation rates between deuterated (e.g., 10a) and non-deuterated forms. Supplement with crystallographic data to correlate bond stability (e.g., D3C-O vs. H3C–O) with resistance to enzymatic cleavage .
Q. How can enteric-coated formulations of this compound mitigate gastric irritation without compromising bioavailability?
- Methodological Answer : Use pH-sensitive polymer coatings (e.g., Eudragit®) tested in dissolution studies across simulated gastrointestinal fluids. Validate via scintigraphy in healthy volunteers to track drug release sites. Compare plasma concentration profiles against non-enteric formulations using non-compartmental pharmacokinetic analysis .
Q. What methodological safeguards are essential in studies funded by generic this compound manufacturers?
- Methodological Answer : Implement third-party blinding for endpoint adjudication and independent statistical analysis. Disclose conflicts of interest transparently, as done in the ELPEN-funded Greek study, which maintained investigator independence in data collection and interpretation .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
